molecular formula C20H22N4O7S2 B11098012 ethyl 2-methyl-5-oxo-1-(4-sulfamoylphenyl)-4-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylate

ethyl 2-methyl-5-oxo-1-(4-sulfamoylphenyl)-4-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B11098012
M. Wt: 494.5 g/mol
InChI Key: BNISMYVHEJMBAK-UHFFFAOYSA-N
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Description

ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonamides and pyrrole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing the compound in large quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the pyrrole ring can interact with DNA or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[4-(AMINOSULFONYL)ANILINO]-1-[4-(AMINOSULFONYL)PHENYL]-2-METHYL-5-OXO-2,5-DIHYDRO-1H-PYRROLE-2-CARBOXYLATE is unique due to its combination of sulfonamide and pyrrole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H22N4O7S2

Molecular Weight

494.5 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-4-(4-sulfamoylanilino)-1-(4-sulfamoylphenyl)pyrrole-2-carboxylate

InChI

InChI=1S/C20H22N4O7S2/c1-3-31-19(26)20(2)12-17(23-13-4-8-15(9-5-13)32(21,27)28)18(25)24(20)14-6-10-16(11-7-14)33(22,29)30/h4-12,23H,3H2,1-2H3,(H2,21,27,28)(H2,22,29,30)

InChI Key

BNISMYVHEJMBAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C=C(C(=O)N1C2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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